Ethyl 3-bromo-4-oxopentanoate Ethyl 3-bromo-4-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 54260-84-3
VCID: VC3852223
InChI: InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3
SMILES: CCOC(=O)CC(C(=O)C)Br
Molecular Formula: C7H11BrO3
Molecular Weight: 223.06 g/mol

Ethyl 3-bromo-4-oxopentanoate

CAS No.: 54260-84-3

Cat. No.: VC3852223

Molecular Formula: C7H11BrO3

Molecular Weight: 223.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-4-oxopentanoate - 54260-84-3

Specification

CAS No. 54260-84-3
Molecular Formula C7H11BrO3
Molecular Weight 223.06 g/mol
IUPAC Name ethyl 3-bromo-4-oxopentanoate
Standard InChI InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3
Standard InChI Key JMBHNRDFFCWPHT-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C(=O)C)Br
Canonical SMILES CCOC(=O)CC(C(=O)C)Br

Introduction

Structural and Molecular Characteristics

Ethyl 3-bromo-4-oxopentanoate features a pentanoate backbone with a bromine atom at the third carbon and a ketone group at the fourth position. The ester functional group at the terminal carbon enhances its solubility in organic solvents, while the electron-withdrawing bromine and ketone groups dictate its reactivity. Key molecular descriptors include:

PropertyValue
Molecular FormulaC7H11BrO3\text{C}_7\text{H}_{11}\text{BrO}_3
Exact Mass221.989151 Da
Topological Polar Surface Area43.37 Ų
LogP1.50
Refractive Index1.468

The compound’s canonical SMILES (CCOC(=O)CC(=O)C(C)Br) and InChI Key (GRRGNEZVXPTAEH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Synthesis and Industrial Production

Patent-Based Synthesis

A 2014 patent by AbbVie Inc. details the synthesis of ethyl 3-bromo-4-oxopentanoate via bromination of ethyl 4-oxopentanoate. The reaction employs phosphorus tribromide (PBr3\text{PBr}_3) as a catalyst under anhydrous conditions to achieve regioselective bromination at the third carbon . Key parameters include:

  • Temperature: 0C0^\circ \text{C} to room temperature

  • Solvent: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Yield: ~70% after purification by vacuum distillation

Industrial-scale production utilizes continuous flow reactors to optimize heat transfer and minimize side reactions such as di-bromination or ester hydrolysis .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s vapor pressure of 0.0±0.5mmHg0.0 \pm 0.5 \, \text{mmHg} at 25C25^\circ \text{C} indicates low volatility, making it suitable for long-term storage. Its thermal decomposition begins at 160C160^\circ \text{C}, as evidenced by differential scanning calorimetry (DSC) exotherms .

Solubility and Reactivity

Ethyl 3-bromo-4-oxopentanoate is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but immiscible with water. The bromine atom acts as a leaving group in SN2 reactions, while the ketone participates in aldol condensations and Grignard additions .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The primary bromide undergoes SN2 mechanisms with amines and thiols, yielding substituted pentanoate derivatives. For example:

C7H11BrO3+NH3C7H12NO3+HBr\text{C}_7\text{H}_{11}\text{BrO}_3 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_{12}\text{NO}_3 + \text{HBr}

Polar aprotic solvents like dimethyl sulfoxide (DMSO\text{DMSO}) accelerate substitution rates by stabilizing transition states .

Keto-Enol Tautomerism

The ketone group facilitates enolization under basic conditions, enabling Michael additions and Claisen condensations. For instance, reaction with ethyl acetoacetate forms a β-keto ester dimer:

C7H11BrO3+CH3COCH2COOEtC12H18BrO6+H2O\text{C}_7\text{H}_{11}\text{BrO}_3 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_{12}\text{H}_{18}\text{BrO}_6 + \text{H}_2\text{O}

Applications in Pharmaceutical Synthesis

Ethyl 3-bromo-4-oxopentanoate serves as a key intermediate in the synthesis of PPAR agonists, which regulate lipid metabolism and insulin sensitivity. In AbbVie’s patented route, the compound is alkylated with a thiazole moiety to form a potent agonist precursor . Additional applications include:

  • Anticancer Agents: Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling.

  • Antibiotics: Functionalization to β-lactam analogs.

ParameterSpecification
Flash Point104.7±21.8C104.7 \pm 21.8^\circ \text{C}
Storage Temperature2C2^\circ \text{C} to 8C8^\circ \text{C}
IncompatibilitiesStrong oxidizers, bases

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to the compound’s irritant properties .

Comparative Analysis with Structural Isomers

Ethyl 3-bromo-4-oxopentanoate’s reactivity differs markedly from its isomer, ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6), due to divergent electronic environments:

Reaction TypeEthyl 3-Bromo-4-OxopentanoateEthyl 4-Bromo-3-Oxopentanoate
SN2 SubstitutionFaster (primary bromide)Slower (secondary bromide)
Ketone ReductionSelective to secondary alcoholOver-reduction to alkane

The 2014 AbbVie patent remains the primary reference for large-scale synthesis, though recent academic studies explore enantioselective reductions using chiral Ru catalysts (e.g., Ru(BINAP)) to access optically active intermediates .

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